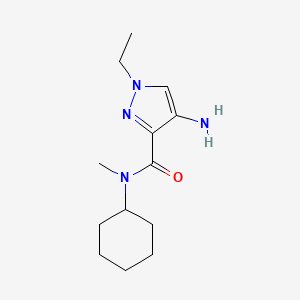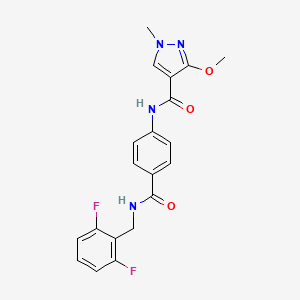
N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H18F2N4O3 and its molecular weight is 400.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Scientific Research
Heterocyclic compounds, which include pyrazoles and carboxamides like the one mentioned, play a crucial role in various scientific research areas. These compounds are often investigated for their potential in drug development due to their diverse biological activities.
Synthesis of Heterocycles
The chemistry of heterocyclic compounds, such as pyrazolines and pyrazoles, is a critical area of research. These compounds serve as building blocks for developing new medications and materials with unique properties. For example, pyrazole-based compounds have been extensively studied for their pharmaceutical applications, including anticancer, anti-inflammatory, and antimicrobial activities (Gomaa & Ali, 2020).
Optoelectronic Materials
The incorporation of heterocyclic fragments into π-extended conjugated systems has been explored for creating novel optoelectronic materials. Compounds like quinazolines and pyrimidines have shown promise in applications related to photo- and electroluminescence, indicating the potential of similarly complex heterocyclic compounds in optoelectronic applications (Lipunova et al., 2018).
Environmental Degradation of Pollutants
Heterocyclic compounds have also been investigated for their role in the biodegradation of environmental pollutants. Research into the degradation mechanisms of persistent organic pollutants by microbial action or chemical processes can provide insights into how complex heterocycles might be broken down or utilized in environmental remediation efforts (Zhou et al., 2021).
Advanced Oxidation Processes
Studies on the advanced oxidation processes (AOPs) for degrading recalcitrant compounds in water treatment utilize various catalysts, including those with heterocyclic structures. This research area highlights the potential for using complex heterocyclic compounds in enhancing the efficiency of water purification technologies (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
N-[4-[(2,6-difluorophenyl)methylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O3/c1-26-11-15(20(25-26)29-2)19(28)24-13-8-6-12(7-9-13)18(27)23-10-14-16(21)4-3-5-17(14)22/h3-9,11H,10H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJJNTQFHRELSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2637387.png)
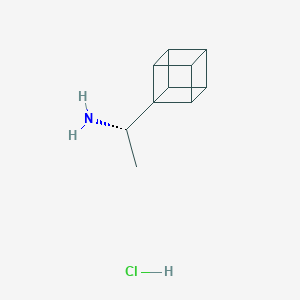
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B2637390.png)
![3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2637391.png)
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2637392.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2637393.png)
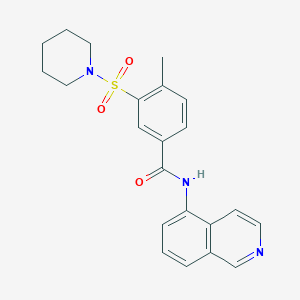
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2637396.png)
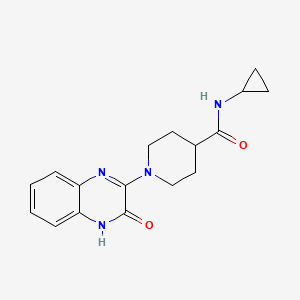
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637401.png)

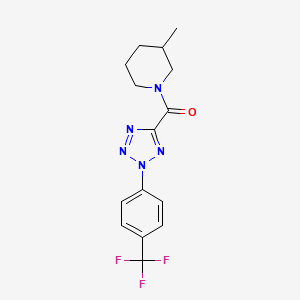
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2637405.png)
